1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea
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Overview
Description
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea is a complex organic compound that features a pyrazole ring, a pyridine ring, and a urea moiety
Mechanism of Action
Pyrazole derivatives
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . They have been used as building blocks in the development of a variety of therapeutic agents .
Preparation Methods
The synthesis of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling of the pyrazole and pyridine rings: This step often involves a nucleophilic aromatic substitution reaction.
Formation of the urea moiety: This can be achieved by reacting an amine with an isocyanate.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea include other pyrazole and pyridine derivatives. These compounds may share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-24-14-18(13-23-24)17-9-16(10-20-12-17)11-22-19(25)21-8-7-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNHUQGMIIEEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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